Amide Rotational Barrier: Nicotinoyl Core vs. Picolinoyl Core Determines Conformational Dynamics
The 3-pyridinylcarbonyl (nicotinoyl) moiety of the target compound exhibits a significantly lower activation enthalpy for amide bond rotation (ΔH‡ = 12.9 ± 0.3 kcal/mol) compared to the 2-pyridinylcarbonyl (picolinoyl) isomer (ΔH‡ = 18.3 ± 0.4 kcal/mol), as measured by dynamic NMR spectroscopy [1]. This 5.4 kcal/mol enthalpy difference, confirmed by ab initio calculations, arises from reduced steric congestion in the nicotinamide ground state and superior π-electron donation from the pyridine ring at the 3-position [1]. The lower rotational barrier allows the nicotinamide moiety to sample a broader conformational space at physiological temperatures, which directly impacts molecular recognition by protein targets and influences binding thermodynamics.
| Evidence Dimension | Amide bond rotational activation enthalpy (ΔH‡) |
|---|---|
| Target Compound Data | ΔH‡ = 12.9 ± 0.3 kcal/mol; ΔS‡ = -7.7 ± 0.9 cal/mol·K (nicotinamide core) |
| Comparator Or Baseline | ΔH‡ = 18.3 ± 0.4 kcal/mol; ΔS‡ = +1.3 ± 1.0 cal/mol·K (picolinamide, 2-pyridinyl isomer core) |
| Quantified Difference | ΔΔH‡ = 5.4 kcal/mol (nicotinamide lower by 5.4 kcal/mol) |
| Conditions | Dynamic ¹H NMR spectroscopy; ab initio computational validation (J. Am. Chem. Soc. 2003) |
Why This Matters
The 5.4 kcal/mol lower rotational barrier means the nicotinoyl amide undergoes rotation ~10⁴-fold faster at 25 °C than the picolinoyl amide, directly affecting target binding kinetics and SAR reproducibility across regioisomers.
- [1] Olsen, R. A.; Liu, L.; Ghaderi, N.; Johns, A.; Hatcher, M. E.; Mueller, L. J. The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. J. Am. Chem. Soc. 2003, 125 (33), 10125–10131. View Source
